Divergent Cyclization Outcomes with Thiazolidinone: N-Phenylimino vs. Oxo Ylide
In a direct comparative study, the target N-phenylimino ylide reacted with 3-amino-2-thioxo-1,3-thiazolidinone to yield a mixture of phosphanylidene, thioxo-thiazolidinimidamide, pyrazolothiazolthione, and thiazolone products. Under identical conditions, the Bestmann ylide (oxo analog) afforded exclusively the phosphanylidene derivative [1]. This demonstrates that the N-Ph substituent enables multi-pathway reactivity via additional nucleophilic sites on the imine nitrogen, absent in the oxo analog.
| Evidence Dimension | Product diversity from a single substrate |
|---|---|
| Target Compound Data | Four distinct products isolated (phosphanylidene, thioxo-thiazolidinimidamide, pyrazolothiazolthione, thiazolone) |
| Comparator Or Baseline | Bestmann ylide (2-oxovinylidene-triphenylphosphorane): one product (phosphanylidene) |
| Quantified Difference | 4 products vs. 1 product; qualitatively distinct reaction manifolds |
| Conditions | Reaction with 3-amino-2-thioxo-1,3-thiazolidinone; solvent and temperature not specified in abstract |
Why This Matters
For labs synthesizing thiazole-fused heterocycles, the N-phenylimino ylide provides access to a broader chemical space from a single substrate, which the oxo analog cannot replicate, directly influencing procurement decisions for scaffold diversification.
- [1] Maigali, S. S.; Soliman, F. M.; Moharam, M. E. Chemistry of Phosphorus Ylides. Part 36 Reactions of 2-Hydroxyisoindole-, Isoindoline-, and Indane-1,3-Dione With Stable and Active Phosphonium Ylides. Phosphorus, Sulfur, and Silicon and the Related Elements 2013, 188, 633-641. View Source
